1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
描述
This compound is a urea derivative featuring a pyrimidine core substituted with a 1H-imidazole group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its structure combines heterocyclic motifs commonly associated with bioactive molecules, including kinase inhibitors and antimicrobial agents.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15-25-21(13-22(26-15)30-9-8-24-14-30)27-16-2-4-17(5-3-16)28-23(31)29-18-6-7-19-20(12-18)33-11-10-32-19/h2-9,12-14H,10-11H2,1H3,(H,25,26,27)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBKQILULJULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key functional groups:
- Imidazole ring : A five-membered ring containing nitrogen that is known for its biological activity.
- Pyrimidine ring : A six-membered ring that contributes to the compound's pharmacological properties.
- Benzo[d][1,4]dioxin moiety : This structure may enhance bioactivity through specific interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
- It may also inhibit key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components. Modifications to the imidazole or pyrimidine rings can significantly alter potency and selectivity:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution on Imidazole Ring | Increased potency against specific cancer types |
| Alteration of Dioxin Moiety | Variations in solubility and bioavailability |
Study 1: Cytotoxicity Testing
A study conducted on a series of derivatives based on this compound revealed that certain modifications led to enhanced cytotoxicity. The derivatives were tested against a panel of cancer cell lines including HeLa (cervical), MCF7 (breast), and A549 (lung). Results indicated that specific substitutions on the pyrimidine ring improved efficacy significantly.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which this compound induces apoptosis. Using flow cytometry and Western blot analysis, researchers found that treatment with the compound resulted in increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs, their biological activities, and synthesis pathways:
Key Research Findings
- Activity Against Kinases : Ureidopyrazoles () inhibit kinases such as JAK2 and EGFR, likely due to urea-mediated hydrogen bonding with ATP-binding pockets. The target compound’s pyrimidine-imidazole motif may mimic adenine, enhancing kinase affinity .
- Antimicrobial Efficacy: Nicotinonitrile derivatives () show potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to nitrile and aryl groups disrupting bacterial membranes. The target compound’s dihydrodioxin group could improve membrane penetration .
- Synthetic Challenges : Pyrazolo-pyrimidines () require refluxing pyridine for 6 hours to form aryl amine adducts, whereas ureidopyrazoles () rely on Curtius rearrangements. The target compound’s synthesis likely involves similar coupling reactions but with optimization for steric hindrance from the dihydrodioxin group .
常见问题
Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure reproducibility?
Answer:
- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each synthetic step to track intermediate formation and purity .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions involving the pyrimidine and imidazole moieties. Catalysts like DMAP can accelerate urea bond formation .
- Temperature control : Maintain strict temperature gradients (e.g., 0–5°C for imidazole coupling, 80–100°C for urea cyclization) to minimize side reactions .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks to the dihydrobenzo[dioxin] aromatic protons (δ 6.5–7.2 ppm) and urea NH groups (δ 8.3–9.1 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine-imidazole core .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error to validate the molecular formula .
- FTIR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for the compound’s flexible dihydrobenzo[dioxin] moiety, which may adopt non-planar conformations in solution .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. For example, if computational models suggest strong kinase inhibition but in vitro assays show weak activity, check for competitive binding with ATP analogs .
- Solvent effects : Use molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO mixtures) to model the compound’s solvation shell, which may alter binding kinetics .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) when substituents on the imidazole or pyrimidine rings yield contradictory bioactivity trends?
Answer:
- Systematic substitution : Synthesize analogs with single-point modifications (e.g., methyl → ethyl on the pyrimidine ring) to isolate electronic or steric effects. Test against a panel of kinases or receptors to identify target-specific trends .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression. For example, a nitro group on the imidazole may enhance solubility but reduce membrane permeability .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., a kinase) to visualize binding modes. If a substituent predicted to enhance binding is not in contact with the active site, consider off-target effects .
Advanced: How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Co-crystallization additives : Use small molecules (e.g., heptane triol) to stabilize the urea group’s conformation during crystal lattice formation .
- Temperature and humidity control : Screen crystallization conditions at 4°C and 20°C with controlled humidity (30–70%) to optimize crystal growth .
- SHELX refinement : Employ SHELXL for high-resolution data (>1.0 Å) to resolve disorder in the dihydrobenzo[dioxin] ring. Use TWINABS for twinned crystals .
Advanced: What methodologies can reconcile conflicting solubility data across different pH conditions?
Answer:
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy. The compound’s imidazole (pKa ~6.5) and urea groups may form zwitterionic species at neutral pH, reducing solubility .
- Co-solvent systems : Test binary solvent mixtures (e.g., PEG-400/water) to enhance solubility for in vivo assays. Use Hansen solubility parameters to predict optimal combinations .
- Dynamic light scattering (DLS) : Detect aggregation at near-neutral pH, which may falsely indicate low solubility .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using a validated HPLC method .
Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical proteomics : Use a biotinylated analog to pull down binding partners from cell lysates. Identify targets via tandem mass spectrometry .
- Kinase profiling : Screen against a panel of 100+ kinases at 1 µM concentration. Use Z’-factor analysis to validate assay robustness .
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
